4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine
Overview
Description
4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine (4-EEPP) is a synthetic compound that has been studied for its potential applications in the field of scientific research. It is a heterocyclic compound, containing nitrogen, carbon and oxygen atoms, that is derived from the piperidine family of compounds. 4-EEPP has been found to exhibit a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Scientific Research Applications
G Protein-Biased Dopaminergics
A study by Möller et al. (2017) highlighted the design of high-affinity dopamine receptor partial agonists, where the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines, a structural motif recognized by aminergic G protein-coupled receptors, was explored. This structural modification led to compounds favoring G protein activation over β-arrestin recruitment at dopamine D2 receptors, demonstrating the potential for designing G protein-biased partial agonists as novel therapeutics with antipsychotic activity, which could be relevant to the compound given its structural features Möller et al., 2017.
Cannabinoid Receptor Antagonists
Research conducted by Lan et al. (1999) on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists identified key structural requirements for potent and selective activity at the brain cannabinoid CB1 receptor. Although not directly related to "4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine," this study provides insights into how modifications to the pyrazole core and substitutions at various positions can influence receptor binding and activity, which could be relevant for the design and application of similar compounds Lan et al., 1999.
Mechanism of Action
Target of Action
The primary target of 4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, including allergic rhinitis and urticaria .
Mode of Action
this compound acts as an antagonist at the histamine H1 receptor . By binding to this receptor, it prevents histamine, a compound released during allergic reactions, from exerting its effects. This results in a reduction of allergy symptoms .
Biochemical Pathways
The action of this compound on the histamine H1 receptor affects the biochemical pathways associated with allergic reactions. By blocking the action of histamine, it disrupts the signaling cascade that leads to the release of inflammatory mediators and the subsequent allergic response .
Pharmacokinetics
It is known that the compound is orally available
Result of Action
The molecular and cellular effects of this compound’s action result in the alleviation of allergy symptoms. By blocking the histamine H1 receptor, it prevents the cascade of events that lead to inflammation and the manifestation of allergy symptoms .
properties
IUPAC Name |
4-[1-(2-ethoxyethyl)pyrazol-4-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-2-16-8-7-15-10-12(9-14-15)11-3-5-13-6-4-11/h9-11,13H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSOBRTTWUGSKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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